N,N-Dimethylglycine Hydrazide Dihydrochloride

Catalog No.
S714644
CAS No.
5787-71-3
M.F
C4H13Cl2N3O
M. Wt
190.07 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N,N-Dimethylglycine Hydrazide Dihydrochloride

CAS Number

5787-71-3

Product Name

N,N-Dimethylglycine Hydrazide Dihydrochloride

IUPAC Name

2-(dimethylamino)acetohydrazide;dihydrochloride

Molecular Formula

C4H13Cl2N3O

Molecular Weight

190.07 g/mol

InChI

InChI=1S/C4H11N3O.2ClH/c1-7(2)3-4(8)6-5;;/h3,5H2,1-2H3,(H,6,8);2*1H

InChI Key

FTBXJUMTWCWCEQ-UHFFFAOYSA-N

SMILES

CN(C)CC(=O)NN.Cl.Cl

Canonical SMILES

CN(C)CC(=O)NN.Cl.Cl

Biological Activity Studies

  • Cell proliferation and differentiation: DMGH·2HCl may play a role in regulating cell growth and development, but further research is needed to understand the mechanisms and potential applications [].
  • Neuroprotection: Studies have explored the potential neuroprotective effects of DMGH·2HCl in models of neurodegenerative diseases like Alzheimer's and Parkinson's, but the results are conflicting and require further investigation [, ].
  • Antioxidant activity: Some studies suggest DMGH·2HCl may have antioxidant properties, but more research is needed to confirm this and understand its potential implications [].

N,N-Dimethylglycine hydrazide dihydrochloride is a chemical compound with the molecular formula C4H13Cl2N3OC_4H_{13}Cl_2N_3O and a molecular weight of 190.07 g/mol. It is a derivative of dimethylglycine and hydrazine, characterized by its two hydrochloride groups, which enhance its solubility in water. The compound typically appears as white to off-white crystals and has a melting point of approximately 181°C . It is often used as a reagent in organic synthesis, particularly for the detection of carbonyl compounds such as aldehydes and ketones.

, primarily involving nucleophilic attacks on electrophilic centers. One of its notable reactions includes:

  • Formation of Hydrazones: The compound can react with carbonyl groups in aldehydes and ketones to form hydrazones, which are useful intermediates in organic synthesis. This reaction typically occurs under mild acidic conditions where the hydrazide acts as a nucleophile.

The general reaction can be represented as follows:

RCHO+RCONHNH2RCH=NNHR+H2ORCHO+R'CONHNH_2\rightarrow RCH=NNHR'+H_2O

where RR represents an alkyl or aryl group .

While N,N-Dimethylglycine hydrazide dihydrochloride itself has limited direct biological activity reported, its parent compound, N,N-Dimethylglycine, has been studied for various biological effects. Dimethylglycine has been shown to act as an agonist at the glycine site of the N-methyl-D-aspartate receptor, suggesting potential roles in neurotransmission and neuroprotection . Additionally, it has been suggested for use in enhancing athletic performance and as an immunostimulant, although clinical evidence supporting these claims remains inconclusive .

The synthesis of N,N-Dimethylglycine hydrazide dihydrochloride can be achieved through several methods:

  • From N,N-Dimethylglycine Ethyl Ester: The compound can be synthesized by reacting N,N-dimethylglycine ethyl ester with hydrazine hydrate in an alcoholic solvent. This method involves the formation of the hydrazide followed by the addition of hydrochloric acid to yield the dihydrochloride salt .
  • Direct Hydrazinolysis: Another method involves the direct reaction of dimethylglycine with hydrazine under controlled conditions to form the hydrazide, which is subsequently converted to its dihydrochloride form through acidification.

N,N-Dimethylglycine hydrazide dihydrochloride has several applications:

  • Reagent in Organic Synthesis: It is primarily used as a reagent for detecting aldehydes and ketones.
  • Pharmaceutical Intermediate: The compound serves as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
  • Research

N,N-Dimethylglycine hydrazide dihydrochloride shares structural similarities with several other compounds. Here are some notable comparisons:

Compound NameMolecular FormulaUnique Features
N,N-DimethylglycineC4H10N2O2Simple amino acid derivative without hydrazine
SarcosineC3H7N2O2Methylated glycine derivative; used in neuroscience
TrimethylglycineC5H13NKnown as betaine; involved in methylation processes
Glycidyl DimethylamineC5H11NUsed in polymer chemistry; contains epoxy group

N,N-Dimethylglycine hydrazide dihydrochloride is unique due to its dual hydrochloride groups that enhance solubility and reactivity compared to other derivatives like dimethylglycine or sarcosine, which do not possess these features.

UNII

EQ4BG8WJDZ

Sequence

G

Other CAS

5787-71-3

Wikipedia

N,N-dimethylglycine hydrazide dihydrochloride

Dates

Modify: 2023-08-15

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